molecular formula C9H13N3O3S B589604 2-thio-2'-deoxycytidine CAS No. 169557-13-5

2-thio-2'-deoxycytidine

Cat. No.: B589604
CAS No.: 169557-13-5
M. Wt: 243.281
InChI Key: WMLHZFBXLAULRZ-ATRFCDNQSA-N
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Description

2-thio-2'-deoxycytidine is a compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.

Mechanism of Action

Target of Action

2-Thio-2’-deoxy Cytidine, also known as 4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione, is a cytidine analog . Cytidine analogs target DNA methyltransferases as at least one of their mechanisms of action . DNA methyltransferases are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in gene expression and regulation .

Mode of Action

It is known that cytidine analogs interact with their targets, dna methyltransferases, leading to changes in dna methylation patterns . This can result in the reactivation of silenced genes, which can have various effects depending on the specific genes involved .

Biochemical Pathways

The biochemical pathways affected by 2-Thio-2’-deoxy Cytidine involve the metabolism of cytidine analogs . These compounds are commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to their (in)activation .

Pharmacokinetics

It is known that the compound is a small molecule with a molecular weight of 24328 , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 2-Thio-2’-deoxy Cytidine’s action are related to its interaction with DNA methyltransferases and the resulting changes in DNA methylation patterns . This can lead to the reactivation of silenced genes, which can have various effects depending on the specific genes involved . In cell culture and xenograft studies, it has shown activity against solid and liquid tumor cell lines .

Biochemical Analysis

Biochemical Properties

2-Thio-2’-deoxy Cytidine is a 2-thiopyrimidine nucleoside with antiviral activity . It interacts with various enzymes and proteins in biochemical reactions. For instance, it is involved in the metabolic pathways of cytidine analogues and cytidine deaminase activities in cells . The compound’s interactions with these biomolecules contribute to its biochemical properties and functions .

Cellular Effects

The effects of 2-Thio-2’-deoxy Cytidine on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the metabolism of deoxycytidine analogues (dCas), which are widely used for the treatment of malignant diseases .

Molecular Mechanism

At the molecular level, 2-Thio-2’-deoxy Cytidine exerts its effects through various mechanisms. It interacts with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it is involved in the metabolism of dCas, which are commonly inactivated by cytidine deaminase (CDD) or by deoxycytidine monophosphate deaminase (dCMP deaminase) .

Metabolic Pathways

2-Thio-2’-deoxy Cytidine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it plays a role in the metabolism of dCas, which involves various enzymes such as CDD, dCMP deaminase, and deoxycytidine kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thio-2'-deoxycytidine typically involves the glycosylation of a pyrimidine base with a protected sugar moiety, followed by deprotection steps. The reaction conditions often include the use of Lewis acids or other catalysts to facilitate the glycosylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-thio-2'-deoxycytidine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thione groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-thio-2'-deoxycytidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine
  • 2,4(1H,3H)-Pyrimidinedione,1-(3-deoxy-b-D-threo-pentofuranosyl)-5-methyl

Uniqueness

2-thio-2'-deoxycytidine is unique due to its specific structural features, such as the thione group and the deoxy sugar moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other nucleoside analogs.

Properties

IUPAC Name

4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(16)11-7)8-3-5(14)6(4-13)15-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,16)/t5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLHZFBXLAULRZ-ATRFCDNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=S)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=S)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858473
Record name 4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169557-13-5
Record name 4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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